![molecular formula C8H8N2O B106515 1H-Benzimidazole-1-methanol CAS No. 19541-99-2](/img/structure/B106515.png)
1H-Benzimidazole-1-methanol
Overview
Description
1H-Benzimidazole-1-methanol is a heterocyclic aromatic organic compound. This bicyclic compound consists of fused rings of benzene and imidazole . It is a key component in functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Benzimidazole derivatives have been synthesized in various ways. For instance, a process involving the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent has been reported . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .
Molecular Structure Analysis
The 1H-Benzimidazole-1-methanol molecule contains a total of 20 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, and 1 Imidazole .
Chemical Reactions Analysis
Benzimidazoles have been reported to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
Physical And Chemical Properties Analysis
1H-Benzimidazole-1-methanol has a molecular formula of C8H8N2O . Further physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are not available in the search results.
Scientific Research Applications
Pharmacology: Antimicrobial Agents
1H-Benzimidazol-1-ylmethanol derivatives have been studied for their potential as antimicrobial agents. The benzimidazole core is known to possess broad-spectrum pharmacological properties, including antibacterial effects . Researchers have synthesized various benzimidazole derivatives, some of which have shown promising bioactivity against numerous ailments . These compounds are particularly significant as chemotherapeutic agents in diverse clinical conditions due to their structural similarity to naturally occurring biomolecules .
Material Science: Advanced Functional Materials
In material science, 1H-Benzimidazol-1-ylmethanol serves as a precursor for creating advanced functional materials. Its derivatives can be incorporated into polymers or coatings to enhance material properties such as thermal stability and chemical resistance . The compound’s ability to form stable heterocyclic structures makes it valuable for developing new materials with specific desired characteristics.
Chemical Synthesis: Heterocyclic Compound Formation
1H-Benzimidazol-1-ylmethanol is crucial in the synthesis of heterocyclic compounds. It is involved in reactions that form benzimidazole derivatives, which are a class of compounds with a wide range of bioactivities, including anticancer and antihypertensive activities . The synthesis of these derivatives has attracted much attention due to their therapeutic potential and the need for novel methods of production.
Biochemistry: Enzyme Inhibition
In biochemistry, 1H-Benzimidazol-1-ylmethanol derivatives are explored for their role in enzyme inhibition. They have been found to interact with enzymes like acetylcholinesterase, which is involved in nerve signal transmission. Inhibiting such enzymes can be beneficial in treating neuromuscular disorders like Alzheimer’s disease .
Industrial Applications: Pharmaceutical Development
The benzimidazole moiety, to which 1H-Benzimidazol-1-ylmethanol is related, is frequently used in pharmaceutical development. Many drugs on the market contain benzimidazole derivatives, which are used for a variety of treatments, including antiviral, antihypertensive, and anthelmintic therapies .
Environmental Applications: Nanoparticle Research
1H-Benzimidazol-1-ylmethanol is also relevant in environmental applications, particularly in the study of nanoparticles. Nanoparticles have a wide range of uses, and their potential environmental impact is an area of active research. Studies on bioaccumulation and human risk assessment of nanoparticles in aquaculture species are examples of how this compound’s derivatives could be applied in environmental science .
Mechanism of Action
Target of Action
The primary targets of 1H-Benzimidazol-1-ylmethanol, a benzimidazole derivative, are believed to be tubulin proteins . Benzimidazole compounds have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
The mode of action of 1H-Benzimidazol-1-ylmethanol involves its interaction with tubulin proteins . The compound binds to these proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell division process can lead to various downstream effects, depending on the specific cell type and environment.
Pharmacokinetics
The compound’s molecular weight (14816) and predicted properties such as melting point (141-143 °C) and boiling point (~3213 °C at 760 mmHg) have been reported .
Result of Action
The result of 1H-Benzimidazol-1-ylmethanol’s action can vary depending on the specific cell type and environment. Its disruption of normal cell division through its interaction with tubulin proteins can lead to various cellular effects, potentially including cell death .
Safety and Hazards
Future Directions
Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions due to their isostructural pharmacophore of naturally occurring active biomolecules . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles .
properties
IUPAC Name |
benzimidazol-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCRZZKSGBFRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173214 | |
Record name | 1H-Benzimidazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-1-methanol | |
CAS RN |
19541-99-2 | |
Record name | 1H-Benzimidazole-1-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019541992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1H-1,3-benzodiazol-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Benzimidazole-1-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JT9V2QSC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the combination of 1H-Benzimidazole-1-methanol and SDS improve antifungal activity?
A: The synergistic effect observed when combining 1H-Benzimidazole-1-methanol with SDS stems from their impact on Candida cells. [] SDS, a surfactant, likely alters the fungal cell membrane permeability, allowing for increased intracellular influx of 1H-Benzimidazole-1-methanol. [] This enhanced uptake likely contributes to the improved antifungal efficacy observed in the studies.
Q2: Is there evidence of 1H-Benzimidazole-1-methanol impacting Candida cell membrane integrity?
A: Yes, the research observed an increased release of cellular material and a higher influx of crystal violet dye in Candida cells treated with the combination of 1H-Benzimidazole-1-methanol and SDS. [] These findings strongly suggest that the combination compromises the integrity of the fungal cell membrane. []
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